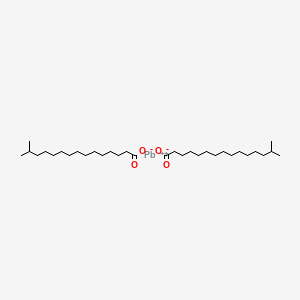
Lead(2+) isohexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lead(2+) isohexadecanoate can be synthesized through the reaction of lead(II) acetate with isohexadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The lead(II) acetate reacts with the carboxylic acid groups of isohexadecanoic acid to form the this compound salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where lead(II) acetate and isohexadecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
Lead(2+) isohexadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: The lead ion in this compound can be reduced to metallic lead.
Substitution: The isohexadecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(2+) carboxylates with different ligands.
科学研究应用
Lead(2+) isohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studies on the biological effects of lead compounds often use this compound as a model compound.
Medicine: Research into lead toxicity and its effects on human health may involve this compound.
Industry: this compound can be used in the production of specialized materials and coatings.
作用机制
The mechanism of action of lead(2+) isohexadecanoate involves the interaction of the lead ion with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
相似化合物的比较
Similar Compounds
Lead(2+) acetate: Another lead(II) compound with acetate ligands.
Lead(2+) stearate: A lead(II) compound with stearate ligands.
Lead(2+) palmitate: A lead(II) compound with palmitate ligands.
Uniqueness
Lead(2+) isohexadecanoate is unique due to the presence of isohexadecanoate ligands, which provide distinct chemical and physical properties compared to other lead(II) carboxylates
属性
CAS 编号 |
95892-13-0 |
|---|---|
分子式 |
C32H62O4Pb |
分子量 |
718 g/mol |
IUPAC 名称 |
lead(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Pb/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI 键 |
CTHPVPBGBQEIDD-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
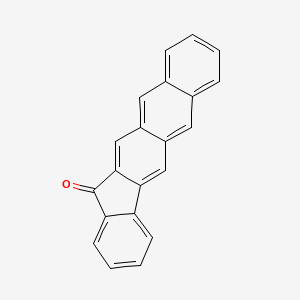
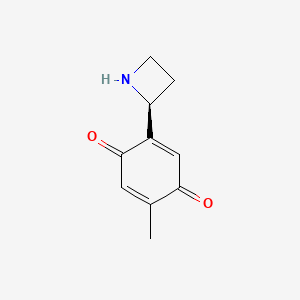
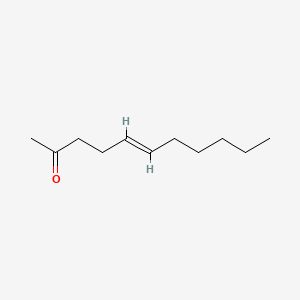
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

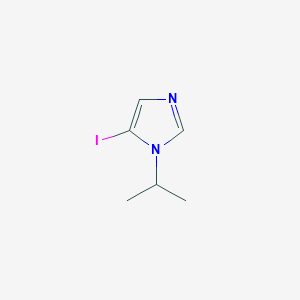
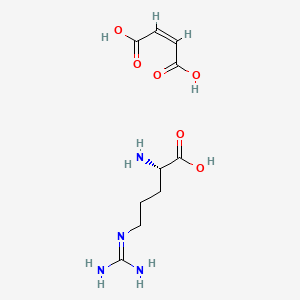
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
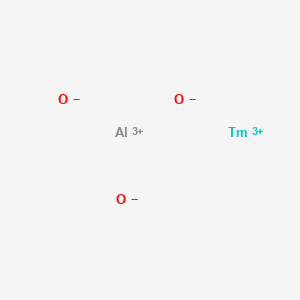
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
